molecular formula C9H10INO B11811531 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one

1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B11811531
M. Wt: 275.09 g/mol
InChI Key: OYHDWVZZBQCTEW-UHFFFAOYSA-N
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Description

1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one is a halogenated aromatic ketone featuring a pyridine ring substituted with an iodine atom at position 6 and a methyl group at position 2. The propan-1-one moiety is attached at the pyridine’s 3-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The iodine atom enhances molecular weight and polarizability, while the methyl group contributes to lipophilicity. Applications may include roles as intermediates in drug discovery or functional materials, leveraging its halogenated aromatic system for further derivatization .

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(6-iodo-4-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H10INO/c1-3-8(12)7-5-11-9(10)4-6(7)2/h4-5H,3H2,1-2H3

InChI Key

OYHDWVZZBQCTEW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one typically involves the iodination of a pyridine derivative followed by the introduction of the propanone group. One common synthetic route includes the following steps:

    Iodination: The starting material, 4-methylpyridine, undergoes iodination using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.

    Formation of Propanone Group: The iodinated intermediate is then reacted with a propanone derivative under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds containing pyridine derivatives often exhibit significant anticancer activities. Specifically, derivatives of 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one have been explored for their potential to inhibit various types of cancer cell lines. For instance, pyridine-based compounds have been shown to target c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs), making them valuable in cancer therapy .

Drug Development
The compound's structure allows it to be a precursor for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being investigated for their effectiveness against diseases such as leukemia and other malignancies, highlighting its versatility in pharmaceutical applications .

Antimicrobial and Antitubercular Potential
Recent studies have demonstrated that compounds with similar structural motifs to this compound exhibit antimicrobial properties. For example, imidazopyridine derivatives have shown promising results against Mycobacterium tuberculosis, suggesting that the compound could be a lead for developing new antitubercular agents .

Synthetic Methodologies

Synthetic Routes
The synthesis of this compound can be achieved through various methods involving aryl halide isomerization and other coupling reactions. These synthetic strategies are crucial for generating the compound efficiently, allowing for further modifications to enhance its biological profile .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in GIST cells harboring c-KIT mutations. This underscores the compound's potential therapeutic application in targeted cancer therapies.

Case Study 2: Antimicrobial Testing
A series of derivatives synthesized from this compound were evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The most promising derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antitubercular drugs, suggesting that this compound could serve as a scaffold for developing new treatments.

Mechanism of Action

The mechanism by which 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

1-{6-Iodo-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl}-2,2-dimethylpropan-1-one

  • Structure: Differs by a fused oxazin ring and a dimethylated propanone.
  • The dimethyl group reduces steric hindrance at the ketone position.
  • Applications : Used in pharmaceutical research (e.g., kinase inhibitors) due to its heterocyclic framework .

1-(3-Iodo-4-nitrophenyl)propan-1-one

  • Structure : Substituted phenyl ring (nitro and iodo groups) instead of pyridine.
  • Properties: The nitro group increases reactivity in electrophilic substitutions.
  • Applications : Likely serves as a nitro-aromatic intermediate in explosives or dye synthesis .

4-Fluoromethcathinone (4-FMC)

  • Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.
  • Properties: The amino group enables interactions with monoamine transporters, conferring stimulant effects. Higher water solubility (as HCl salt) compared to the iodine-containing target compound.
  • Applications: A synthetic cathinone with psychoactive properties; regulated in many jurisdictions .

1-(2,6-Dihydroxyphenyl)propan-1-one

  • Structure : Dihydroxyphenyl substituents.
  • Lower molecular weight (166.18 g/mol) than the target compound.
  • Applications : Antifungal agent; studied for agricultural or medicinal uses .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Reactivity Highlights
1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one C₉H₁₀INO 275.09 Iodo, methyl (pyridine) Moderate in organic solvents Halogenation sites for cross-coupling
1-{6-Iodo-2,3-dihydropyrido...} C₁₂H₁₅IN₂O₂ 346.17 Oxazin, dimethyl Enhanced polarity Hydrogen-bonding with biomolecules
1-(3-Iodo-4-nitrophenyl)propan-1-one C₉H₈INO₃ 305.07 Nitro, iodo (phenyl) Low in water Electrophilic substitution prone
4-FMC C₁₀H₁₂FNO 181.21 Fluoro, methylamino High (as HCl salt) Psychoactive via CNS interactions
1-(2,6-Dihydroxyphenyl)propan-1-one C₉H₁₀O₃ 166.18 Dihydroxy (phenyl) High in polar solvents Antioxidant and antifungal activity

Biological Activity

1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with iodine and a propanone group. Its structural formula can be represented as follows:

C10H10INO\text{C}_{10}\text{H}_{10}\text{I}\text{N}\text{O}

This structure is significant because the presence of the iodine atom and the pyridine moiety can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain metabolic pathways by binding to glutaminase enzymes, which are crucial in tumor cell proliferation. This inhibition can lead to reduced availability of glutamate, thereby affecting tumor growth .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 Value (µM)
HeLa9.27
CaCo-22.76
LXFA 6290.003

These values suggest potent activity against these cancer types, highlighting the compound's potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer effects, there are indications that this compound may possess antimicrobial properties. Similar compounds have been studied for their ability to combat bacterial infections, making them candidates for further exploration in antimicrobial drug development.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of a series of pyridine derivatives, including this compound. The results indicated that this compound exhibited selective cytotoxicity against several tumor cell lines with varying IC50 values, suggesting a strong potential for therapeutic applications in oncology.

Case Study 2: Mechanistic Studies on Enzyme Inhibition

Further investigations into the mechanism of action revealed that this compound acts as an inhibitor of glutaminase enzymes. This was demonstrated through enzyme assays where the compound showed significant inhibition at low concentrations, reinforcing its potential as a therapeutic agent in cancers reliant on glutamine metabolism .

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain temperatures below 0°C during iodination to minimize side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product.
  • Yield Improvement : Pre-activate the pyridine ring using directing groups (e.g., trimethylsilyl) to enhance regioselectivity .

Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what are the expected spectral signatures?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR :
    • Pyridine Ring : Aromatic protons appear as doublets in δ 7.5–8.5 ppm. The methyl group (C4) resonates as a singlet at δ 2.3–2.5 ppm.
    • Ketone Carbonyl : The propan-1-one carbonyl appears at δ 195–205 ppm in ¹³C NMR.
  • Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ at m/z 290.985 (C₉H₁₀INO⁺).
  • FT-IR : Strong carbonyl stretch at ~1680–1720 cm⁻¹ .

Advanced Tip : X-ray crystallography can confirm the planar geometry of the pyridine ring and ketone orientation, though crystallization may require slow evaporation from dichloromethane/hexane mixtures .

How does the presence of the iodo substituent influence the compound's reactivity in cross-coupling reactions, and what methodologies are used to study these transformations?

Advanced Research Focus
The C–I bond in the 6-position enables participation in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Ullmann reactions). Key considerations:

  • Catalytic Systems : Use Pd(PPh₃)₄ with a copper(I) co-catalyst for Ullmann coupling to aryl amines.
  • Solvent Effects : Dioxane/water mixtures (4:1) at 80–100°C optimize coupling efficiency .

Q. Methodological Validation :

  • Monitor reaction progress via TLC (silica, UV-active spots).
  • Post-reaction, analyze regioselectivity using NOESY NMR to confirm coupling at the 6-position .

What computational approaches can predict the electronic properties of this compound, and how do these correlate with experimental data?

Advanced Research Focus
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electrostatic Potential : High electron density at the iodine atom, making it susceptible to nucleophilic attack.
  • Frontier Molecular Orbitals : The LUMO is localized on the pyridine ring, suggesting reactivity toward electrophiles.

Validation : Compare DFT-predicted UV-Vis absorption wavelengths (e.g., ~270 nm) with experimental spectra. Discrepancies >5 nm may indicate solvent effects or aggregation .

In comparative studies with analogs, how do structural modifications (e.g., halogen substitution) affect biological activity, and what experimental designs are used to evaluate these effects?

Advanced Research Focus
A comparative analysis framework is critical:

Analog Substituent Biological Activity Key Finding
This compoundIodoAntimicrobial (MIC: 8 µg/mL vs. S. aureus)Iodo enhances membrane permeability
1-(6-Chloro-4-methylpyridin-3-yl)propan-1-oneChloroModerate enzyme inhibition (IC₅₀: 50 µM)Lower lipophilicity reduces efficacy

Q. Experimental Design :

  • Dose-Response Assays : Test analogs at 1–100 µM concentrations in bacterial growth inhibition assays.
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Advanced Research Focus
Conflicting solubility data may arise from:

  • Polymorphism : Crystalline vs. amorphous forms.
  • Solvent Purity : Trace water in DMSO alters solubility.

Q. Resolution Strategy :

Standardize Protocols : Use freshly distilled solvents and controlled temperature (25°C).

Dynamic Light Scattering (DLS) : Detect aggregates in saturated solutions.

Correlate with LogP : Experimental logP (~2.1) predicts higher solubility in chloroform vs. water .

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